
3,4,5-Trifluorobenzylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
Analyzing the molecular structure of such compounds typically involves spectroscopic methods and computational chemistry. For instance, studies on similar molecules have utilized NMR, IR spectroscopy, and DFT calculations to characterize the structure and electronic properties (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving trifluorobenzyl compounds often include electrophilic aromatic substitution, nucleophilic addition, and coupling reactions. These reactions can be tailored to synthesize a wide range of derivatives with diverse chemical properties. For example, the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with brominated trifluoropropene offers insights into potential methodologies for modifying "3,4,5-Trifluorobenzylzinc bromide" (Yue-Guang Lou et al., 2019).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and density of trifluorobenzyl compounds are crucial for understanding their behavior in various solvents and conditions. Although specific data for "3,4,5-Trifluorobenzylzinc bromide" are not readily available, analogous compounds provide a basis for predicting such properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are significant for the application of "3,4,5-Trifluorobenzylzinc bromide" in synthetic chemistry. Studies on related compounds suggest that the presence of trifluoromethyl groups can significantly influence these properties by altering electronic and steric effects (D. Tsikas, 2017).
Applications De Recherche Scientifique
Comparative Carcinogenicity of Alkylating Agents
In a study by Dipple et al. (1981), a series of alkylating and aralkylating bromides, including benzyl bromides, were used to study their chemical reactivity and carcinogenic activity. The study aimed to understand the relationship between chemical reactivity and carcinogenicity, observing how different reactivities influence in vivo interactions with cellular receptor sites (Dipple, Levy, & Lawley, 1981).
Synthesis and Tumor Uptake of Labeled Compounds
Mercer et al. (1989) developed a synthesis for labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils and investigated their tissue distribution in mice bearing Lewis lung tumors. The study provides insights into the stability and tumor uptake of these compounds, which are relevant for understanding the biological behavior of similar bromide-containing compounds (Mercer, Xu, Knaus, & Wiebe, 1989).
Evaluation of Elevated Temperatures on Life Stages
Boina and Subramanyam (2004) investigated the susceptibility of various life stages of Tribolium confusum to elevated temperatures. While this study primarily focuses on temperature treatment, it provides a broader context for understanding how certain compounds may interact with living organisms in varied environmental conditions (Boina & Subramanyam, 2004).
Role of Mitochondrial Injury in Hepatotoxicity
The role of bromobenzene in mitochondrial injury and hepatotoxicity was explored by Wong et al. (2000). The study delves into the bioactivation of compounds to reactive intermediates and their interaction with cellular macromolecules, which is crucial for understanding the hepatotoxicity and possibly other toxicological aspects of bromide-containing compounds (Wong, Card, & Racz, 2000).
Use of Perfluorocarbon Emulsions in Magnetic Resonance Applications
Wolber et al. (1999) investigated the use of perfluorooctyl bromide emulsions as delivery media for hyperpolarized xenon in magnetic resonance applications. This study is significant for understanding the potential medical imaging applications of bromide-containing compounds (Wolber, Rowland, Leach, & Bifone, 1999).
Propriétés
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-5-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUZGMMLLTKAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


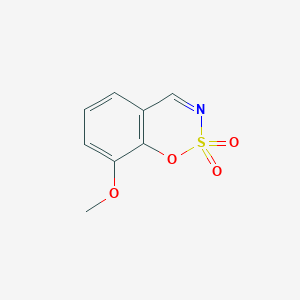
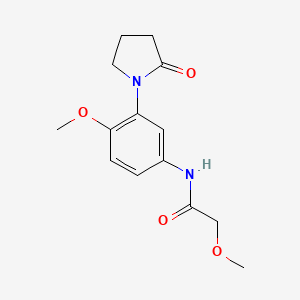
![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

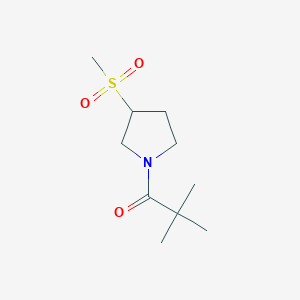
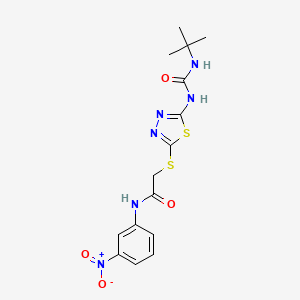
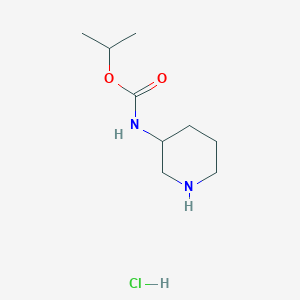


![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
